7-Azabicyclo[4.2.0]octane
Description
Structure
3D Structure
Properties
IUPAC Name |
7-azabicyclo[4.2.0]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-4-7-6(3-1)5-8-7/h6-8H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDPEXFDRKDVPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801312012 | |
| Record name | 7-Azabicyclo[4.2.0]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801312012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
278-36-4 | |
| Record name | 7-Azabicyclo[4.2.0]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=278-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Azabicyclo[4.2.0]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801312012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 7 Azabicyclo 4.2.0 Octane and Its Derivatives
Cycloaddition Strategies in 7-Azabicyclo[4.2.0]octane Synthesis
Cycloaddition reactions represent a powerful and atom-economical approach for the construction of cyclic and bicyclic frameworks. In the context of this compound synthesis, various cycloaddition strategies have been employed to form the characteristic fused ring system.
[2+2] Cycloaddition Approaches for Bicyclic Ring Construction
The [2+2] cycloaddition, particularly the Staudinger ketene-imine cycloaddition, stands as a cornerstone for the synthesis of β-lactams, which are integral to the this compound structure. wikipedia.orgnih.gov This reaction involves the formal cycloaddition of a ketene (B1206846) with an imine to yield a four-membered azetidinone ring. wikipedia.org The mechanism is generally accepted to proceed through a zwitterionic intermediate, formed by the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon. organic-chemistry.orgresearchgate.net Subsequent ring closure of this intermediate furnishes the β-lactam core. organic-chemistry.org
The stereochemical outcome of the Staudinger cycloaddition is a critical aspect, influencing the final geometry of the bicyclic product. The relative stereochemistry of the substituents on the β-lactam ring is determined by the competition between the direct ring closure of the zwitterionic intermediate and its isomerization. organic-chemistry.org Several factors, including the electronic nature of the substituents on both the ketene and the imine, as well as the reaction temperature, can influence the cis/trans diastereoselectivity of the product. organic-chemistry.org For instance, electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams by accelerating the direct ring closure. organic-chemistry.org Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine can lead to the preferential formation of trans-β-lactams. organic-chemistry.org
| Substituent Effect | Influence on Ring Closure | Favored Isomer |
|---|---|---|
| Electron-donating (ketene) / Electron-withdrawing (imine) | Accelerates direct ring closure | cis-β-lactam |
| Electron-withdrawing (ketene) / Electron-donating (imine) | Slows direct ring closure, allows isomerization | trans-β-lactam |
Photochemical [2+2] Cycloadditions for Azabicyclo[4.2.0]octane Scaffolds
Photochemical [2+2] cycloadditions offer an alternative and powerful strategy for the construction of the this compound skeleton. These reactions utilize light to promote the formation of the four-membered ring from two olefinic precursors. A notable example is the visible-light-promoted intermolecular [2+2] cycloaddition of 1,4-dihydropyridines with various alkenes. google.com This method is advantageous due to its mild reaction conditions, high atom economy, and often excellent stereoselectivity, yielding polysubstituted 2-azabicyclo[4.2.0]octane compounds in good to excellent yields (typically 56% to 99%). google.com
The success of these photochemical reactions often relies on the use of a photosensitizer that can absorb light and transfer the energy to the reacting partners, facilitating the cycloaddition process. google.com The substrate scope is generally broad, accommodating a variety of olefins and substituted 1,4-dihydropyridines. google.com
| Reactants | Conditions | Product | Yield |
|---|---|---|---|
| 1,4-Dihydropyridine (B1200194) derivative and Alkene | Visible light, photosensitizer | Polysubstituted 2-azabicyclo[4.2.0]octane | 56-99% |
Intramolecular Cycloaddition Variants
Intramolecular cycloadditions provide a highly efficient route to bicyclic systems by tethereing the two reacting partners within the same molecule. This strategy can offer enhanced control over regioselectivity and stereoselectivity. In the context of this compound synthesis, intramolecular [2+2] photocycloadditions have been utilized to construct the bicyclo[4.2.0]octane core. acs.org This approach involves irradiating a molecule containing two suitably positioned alkene moieties, one of which is part of a nitrogen-containing ring precursor.
Another powerful intramolecular strategy involves the Rh(I)-catalyzed [2+2+2] cycloaddition of substrates containing an allene, an alkyne, and a tethered imine. This reaction proceeds through a strained azarhodacycle intermediate, which upon reductive elimination, can yield fused cyclic amides and 8-azabicyclo[3.2.1]octane derivatives, structures closely related to the this compound system. nih.gov The strategic placement of the reacting functional groups allows for the controlled formation of the desired bicyclic framework.
Ring-Closing and Annulation Reactions
Ring-closing and annulation reactions are fundamental strategies in synthetic organic chemistry for the construction of cyclic and polycyclic molecules. These methods have been effectively applied to the synthesis of the this compound scaffold.
Utility of Ring-Closing Metathesis (RCM) in Scaffold Formation
Ring-closing metathesis (RCM) has emerged as a robust and versatile tool for the synthesis of a wide array of unsaturated nitrogen heterocycles. This reaction, typically catalyzed by ruthenium or molybdenum complexes, facilitates the formation of a new double bond with the concomitant closure of a ring. RCM has been successfully employed in the synthesis of bicyclic systems related to this compound, such as indolizidine and quinolizidinone frameworks.
A particularly elegant application of metathesis in this area is the desymmetrization of 7-azabicycloalkenes through tandem olefin metathesis sequences. These reactions can proceed via intramolecular ring-opening/ring-closing metathesis (RORCM) or intermolecular ring-opening cross-metathesis (ROCM) to afford densely functionalized pyrrolidines and indolizidines, which are valuable precursors for more complex natural product scaffolds.
Zipper Annulation Processes
While the term "zipper annulation" is not commonly used in the direct context of this compound synthesis, other powerful annulation strategies can be employed to construct the bicyclic framework in a manner that conceptually resembles a "zipping" process. One such strategy is the aza-Robinson annulation, which is a nitrogen-containing analogue of the classic Robinson annulation. nih.govacs.org This reaction sequence typically involves a conjugate addition of a cyclic imide to a vinyl ketone, followed by an intramolecular aldol (B89426) condensation. nih.govacs.org This process efficiently builds the second ring onto the existing nitrogen-containing heterocycle, leading to the formation of a fused bicyclic amide system. nih.gov The aza-Robinson annulation provides a powerful method for constructing densely functionalized bicyclic systems that can serve as precursors to the this compound core. nih.gov
Multicomponent and Tandem Reaction Sequences
Multicomponent and tandem reactions offer significant advantages in terms of efficiency, atom economy, and the rapid construction of molecular complexity from simple precursors. These strategies are particularly well-suited for assembling the bicyclic core of this compound.
A powerful one-pot tandem sequence for the synthesis of 2-azabicyclo[4.2.0]octane systems is the Strecker reaction followed by an intramolecular nucleophilic cyclization (STRINC). d-nb.infoenamine.net This method provides an efficient route to construct the heterocyclic ring as the key step. d-nb.info The process begins with 2-(ω-chloroalkyl)cyclobutanones, which are themselves prepared via a [2+2] cycloaddition. d-nb.infoenamine.net The STRINC sequence is then initiated, leading to the formation of bicyclic α-amino nitriles.
This approach has been successfully utilized for the multigram synthesis of various derivatives, including bicyclic proline analogues and monoprotected diamines, demonstrating its utility and scalability. d-nb.infoenamine.net For instance, the hydrolysis of the resulting nitrile moiety in the 2-azabicyclo[4.2.0]octane system can be achieved using aqueous sulfuric acid to yield the corresponding amide, which can be further hydrolyzed to the target amino acid. d-nb.info
The synthesis of azabicyclo[4.2.0]octane derivatives often involves the integration of several functional group transformations into a single, streamlined process. These tandem sequences allow for the efficient generation of complex scaffolds with valuable functional groups for further manipulation. beilstein-journals.org
One notable example is the use of tandem olefin metathesis sequences for the desymmetrization of 7-azabicycloalkenes. beilstein-journals.org This can be achieved through intramolecular ring-opening/ring-closing metathesis (RORCM) or intermolecular ring-opening/cross-metathesis (ROCM) sequences, which effectively produce common natural product scaffolds like pyrrolidines and indolizidines. beilstein-journals.org These reactions are typically facilitated by ruthenium-based catalysts and are valued for their broad functional group tolerance. beilstein-journals.org
Another integrated approach involves a photochemical [2+2] cycloaddition followed by catalytic hydrogenation. For example, the photochemical addition of acrylonitrile (B1666552) to 1,4-dihydropyridines, followed by hydrogenation, yields various cyano-substituted 2-azabicyclo[4.2.0]octane-6-carboxylates. rsc.orgrsc.org Additionally, Rh(I)-catalyzed intramolecular [2+2+2] cycloadditions involving allenes, alkynes, and tethered imines have been developed to synthesize fused cyclic amides and 8-azabicyclo octane (B31449) derivatives. mdpi.com
Stereoselective and Enantioselective Synthesis
Controlling the three-dimensional arrangement of atoms is crucial in the synthesis of biologically active molecules. Consequently, significant research has been directed toward the stereoselective and enantioselective synthesis of the this compound core.
The generation of chiral, non-racemic azabicyclo[4.2.0]octane systems has been achieved through various asymmetric strategies. One approach involves the use of chiral starting materials. For instance, employing a chiral 1,4-dihydropyridine in photochemical cycloaddition reactions has led to the formation of chiral azabicyclo[4.2.0]octanes with moderate enantiomeric excess (15-45%). rsc.orgrsc.org
Catalytic methods offer a more versatile route. Gold-catalyzed reactions, in particular, have shown promise in asymmetric synthesis. The use of chiral gold catalysts can facilitate the enantioselective formation of tricyclic adducts containing the azabicyclo[4.2.0]octane skeleton. mdpi.com These methods allow for the construction of complex cyclobutene-fused systems from easily accessible substrates under mild conditions. mdpi.com Another general and enantioselective synthesis for 1-azabicyclo[m.n.0]alkane ring systems relies on a highly diastereoselective indium-mediated allylation of an Ellman sulfinimine, which effectively sets the stereochemistry for subsequent cyclization. nih.gov
Achieving high levels of diastereoselectivity and regioselectivity is critical for the efficient synthesis of specific isomers of substituted 7-azabicyclo[4.2.0]octanes. Radical cyclization has proven to be an effective method for diastereoselective synthesis. For example, 1-allyl-substituted 4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones can be converted into 7-alkoxy-5,5-dimethyl-1-azabicyclo[4.2.0]octane-8-ones with excellent diastereocontrol (≥99%) using n-tributyltin hydride and AIBN. nih.gov
Regioselectivity is also a key consideration. While thermal cycloaddition of p-chlorobenzonitrile oxide to certain dihydropyridine-derived substrates can yield compounds with site- and regio-selectivity, it may proceed without stereoselectivity. rsc.orgrsc.org In contrast, the tandem Strecker reaction-intramolecular nucleophilic cyclization (STRINC) approach offers a pathway for constructing the 2-azabicyclo[4.2.0]octane system with inherent regiochemical control dictated by the starting materials. d-nb.infoenamine.net Furthermore, Yb(OTf)₃ has been used as a catalyst for the regioselective synthesis of related heterocyclic systems through a pseudo four-component hetero-Diels–Alder reaction. acs.org
The table below summarizes outcomes from selected diastereoselective and regioselective synthetic methods.
| Reaction Type | Starting Materials | Product | Selectivity |
| Radical Cyclization nih.gov | 1-Allyl-4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones | 7-Alkoxy-5,5-dimethyl-1-azabicyclo[4.2.0]octane-8-ones | ≥99% diastereocontrol |
| STRINC Sequence d-nb.infoenamine.net | 2-(ω-chloroalkyl)cyclobutanones, KCN, R-NH₂ | 2-Azabicyclo[4.2.0]octane derivatives | High regioselectivity |
| Thermal Cycloaddition rsc.org | Dihydropyridine derivatives, p-chlorobenzonitrile oxide | Isoxazoline-fused azabicyclooctanes | Site- and regio-selective, but not stereoselective |
| Photochemical Addition rsc.org | 1,4-Dihydropyridines, Acrylonitrile | Cyano-2-azabicyclo[4.2.0]octane-6-carboxylates | Regio- and stereoselective |
The development of effective enantioselective syntheses often relies on the screening and optimization of chiral catalysts. Various classes of catalysts have been explored to induce chirality in the formation of the azabicyclo[4.2.0]octane ring system and related structures.
In the context of Diels-Alder reactions to form bicyclo[4.2.0]octane motifs, chiral oxaborolidinium ions (COBI) have been successfully employed as catalysts. rsc.org For cycloaddition reactions involving allenes, different chiral phosphine (B1218219) catalysts have been screened, with spirocyclic phosphines containing bulky P-aryl substituents providing good yields and high enantioselectivity. mdpi.com
Gold catalysis has also emerged as a powerful tool in stereoselective synthesis. Chiral phosphine ligands are commonly used in combination with gold(I) complexes to create an effective chiral catalytic system for enantioselective transformations, including the synthesis of complex cyclobutene (B1205218) derivatives. mdpi.com The selection of the appropriate chiral ligand is paramount and is typically determined through a screening process to achieve the desired level of enantiocontrol. mdpi.com
The table below provides examples of catalyst classes screened for the synthesis of azabicyclo[4.2.0]octane and related bicyclic systems.
| Catalyst Class | Reaction Type | Target Scaffold Feature | Reference |
| Chiral Phosphines | [3+2] Annulation | Spirocyclic systems | mdpi.com |
| Chiral Gold Complexes | Cycloisomerization / [2+2] Cycloaddition | Enantioenriched cyclobutene adducts | mdpi.com |
| Chiral Oxaborolidinium Ions (COBI) | Diels-Alder Reaction | Bicyclo[4.2.0]octane motifs | rsc.org |
Modern Enabling Technologies in Azabicyclo[4.2.0]octane Synthesis
The synthesis of the this compound scaffold has been significantly advanced by the adoption of modern chemical technologies. These methods offer improvements in efficiency, selectivity, and reaction conditions over traditional synthetic routes.
Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in organic chemistry, accelerating reaction rates and often improving product yields. eurekaselect.com This technology utilizes microwave energy to heat reactions directly and efficiently, leading to shorter reaction times, increased product purities, and simplified workup procedures. eurekaselect.com The ability to perform these reactions under solvent-free conditions further enhances its appeal as a green chemistry technique. eurekaselect.com
In the context of azabicyclo[4.2.0]octane synthesis, MAOS has been successfully employed to produce poly(1-Azabicyclo[4.2.0]octane), also known as polyconidine, and its derivatives. dergipark.org.trresearchgate.net Researchers have demonstrated a novel route for synthesizing the 1-Azabicyclo[4.2.0]octane monomer using microwave irradiation, which is then used in cationic ring-opening polymerization. dergipark.org.trresearchgate.net This method provides a more efficient pathway to these polymers compared to traditional methods that often result in low yields of the final product. dergipark.org.tr
The polymerization process was carried out using different alkyl halide derivatives as initiators under microwave energy. researchgate.net The conditions and characteristics of the resulting polymers are detailed in the table below.
| Initiator | Monomer/Initiator Mole Ratio | Microwave Power (Watts) | Time (hours) | Temperature (°C) |
| CH3I | 1000/1 | 250 | 1 | 100 |
| Benzoyl chloride | 1000/1 | 250 | 1 | 100 |
| Trimethylsilane bromide | 1000/1 | 250 | 1 | 100 |
| t-butyl bromide | 1000/1 | 250 | 1 | 100 |
This table summarizes the experimental conditions for the microwave-assisted cationic ring-opening polymerization of 1-Azabicyclo[4.2.0]octane. dergipark.org.tr
Photocatalytic Methods for Ring System Construction
Photocatalysis and photochemical reactions represent another modern approach for constructing the bicyclic core of azabicyclo[4.2.0]octane systems. These methods often rely on [2+2] cycloaddition reactions, using light to promote the formation of the four-membered ring.
Visible light-promoted intermolecular [2+2] cycloaddition has been developed as a highly efficient and selective method for synthesizing polysubstituted 2-azabicyclo[4.2.0]octane compounds. google.com This technique uses common photosensitizer catalysts and inexpensive, readily available 1,4-dihydropyridines and alkenes as substrates. google.com The reactions proceed under mild conditions, are operationally simple, and exhibit high atom economy, with yields ranging from 56% to 99%. google.com This approach overcomes significant drawbacks of older photochemical methods that required high-energy UV light and had limited substrate scope and poor selectivity. google.com
Other photochemical strategies have also been employed. For instance, the photochemical addition of acrylonitrile to 1,4-dihydropyridines, followed by catalytic hydrogenation, yields various cyano-substituted 2-azabicyclo[4.2.0]octane derivatives. rsc.org Furthermore, irradiation is a key step in the synthesis of 8-oxo-7-(1-hydroxyethyl)-3-oxa-l-azabicyclo[4.2.0]octane derivatives from acylated tetrahydro-1,3-oxazines. rsc.org A 2-azabicyclo[4.2.0]octa-4,7-diene derivative has also been isolated following the photochemical irradiation of 2-vinyl-1,2-dihydropyridine, proceeding through a proposed cascade of electrocyclic rearrangements. researchgate.net
| Method | Reactants | Product Type | Key Features |
| Visible-Light [2+2] Cycloaddition | 1,4-Dihydropyridine and Alkenes | Polysubstituted 2-azabicyclo[4.2.0]octanes | High efficiency (56-99% yield), high stereoselectivity, mild conditions. google.com |
| Photochemical Addition | 1,4-Dihydropyridines and Acrylonitrile | Cyano-2-azabicyclo[4.2.0]octane-6-carboxylates | Stereoselective formation of derivatives. rsc.org |
| Irradiation of Diazo compounds | Acylated Tetrahydro-1,3-oxazines | 8-oxo-7-(1-hydroxyethyl)-3-oxa-l-azabicyclo[4.2.0]octane derivatives | Forms key intermediates for thienamycin (B194209) synthesis. rsc.org |
This table outlines various photocatalytic and photochemical methods used in the construction of the azabicyclo[4.2.0]octane ring system.
Synthesis of Key Intermediates and Functionalized Derivatives
The synthesis of specific intermediates is crucial for building more complex molecules based on the this compound framework. One such important intermediate is cis-7-Azabicyclo[4.2.0]octan-8-one, which belongs to the class of alicyclic β-lactams. iucr.org
The core structure can be modified to produce a wide array of functionalized derivatives. For example, 8-oxo-7-(1-hydroxyethyl)-3-oxa-l-azabicyclo[4.2.0]octane derivatives, which serve as intermediates in the synthesis of the antibiotic thienamycin, are prepared from readily available tetrahydro-1,3-oxazines. rsc.org The synthesis of the novel 4-oxa-7-azabicyclo[4.2.0]octane skeleton has also been achieved through intramolecular aromatic nucleophilic substitution. researchgate.net
Microwave-assisted synthesis has proven effective not only for polymerization but also for creating functionalized derivatives. Water-soluble polyampholyte derivatives of poly(1-Azabicyclo[4.2.0]octane) have been synthesized using bromoacetic acid under microwave irradiation, demonstrating the versatility of this technology for derivatization. researchgate.net
Further functionalization is exemplified by the stereoselective photochemical synthesis of trans-8- and trans-7-cyano-cis-2-azabicyclo[4.2.0]octane-6-carboxylates. rsc.org These methods showcase how different substituents can be precisely introduced onto the bicyclic scaffold to create a diverse library of compounds.
| Derivative/Intermediate | Synthetic Method/Precursor | Significance |
| cis-7-Azabicyclo[4.2.0]octan-8-one | Not specified | Key alicyclic β-lactam intermediate. iucr.org |
| 8-oxo-7-(1-hydroxyethyl)-3-oxa-l-azabicyclo[4.2.0]octane derivatives | Acylation and irradiation of tetrahydro-1,3-oxazines | Intermediates for thienamycin synthesis. rsc.org |
| Water-soluble poly(1-Azabicyclo[4.2.0]octane) derivatives | Microwave-assisted reaction with bromoacetic acid | Creates functional biopolymer systems. researchgate.net |
| trans-8- and trans-7-cyano-cis-2-azabicyclo[4.2.0]octane-6-carboxylates | Photochemical addition of acrylonitrile to 1,4-dihydropyridines | Provides stereoselectively functionalized derivatives. rsc.org |
| 4-oxa-7-azabicyclo[4.2.0]octane skeleton | Intramolecular aromatic nucleophilic substitution | A novel tricyclic β-lactam structure. researchgate.net |
This table presents key intermediates and functionalized derivatives of the this compound system and their synthetic origins.
Chemical Reactivity and Mechanistic Investigations of 7 Azabicyclo 4.2.0 Octane Systems
Reaction Mechanisms and Intermediate Studies
The elucidation of reaction mechanisms involving 7-azabicyclo[4.2.0]octane systems is crucial for understanding their reactivity and for the rational design of synthetic pathways. This section delves into the investigation of transition states and activation energies that govern these transformations, as well as the pivotal role played by the nitrogen heteroatom in modulating the electronic and steric landscape of the molecule.
Investigation of Transition States and Activation Energies
Detailed computational studies, primarily using Density Functional Theory (DFT), have become indispensable tools for mapping the potential energy surfaces of reactions involving bicyclic systems. While specific DFT studies on the this compound parent molecule are not extensively documented in publicly available literature, valuable insights can be drawn from computational analyses of closely related carbocyclic and more complex diazabicyclic analogues.
For instance, the thermal electrocyclic ring-opening of cis-bicyclo[4.2.0]oct-7-ene, the carbocyclic counterpart, has been a subject of mechanistic debate. High-level computational studies have shown that the reaction proceeds through a conrotatory (Woodward-Hoffmann allowed) pathway to form cis,trans-cycloocta-1,3-diene, which then isomerizes to the more stable cis,cis-diene. researchgate.net The transition state for the initial ring-opening is characterized by a concerted, albeit asynchronous, breaking of the C-C bond of the cyclobutane (B1203170) ring. The calculated activation energy for this process provides a benchmark for understanding the energetic demands of manipulating the bicyclo[4.2.0]octane framework.
In a more directly relevant computational study on a related diazabicyclic system, 8-methyl-3,8-diazabicyclo[4.2.0]octane, DFT calculations have been employed to understand its stereoelectronic profile. These studies revealed that a chair-like conformation of the bicyclic system is energetically favorable, and this conformation plays a crucial role in directing the course of reactions. smolecule.com Specifically, this geometry reduces torsional strain by an estimated 12.3 kcal/mol compared to non-bicyclic analogues, a significant factor in lowering the activation energy for subsequent chemical transformations. smolecule.com
The following table summarizes representative computational findings for reactions in analogous bicyclic systems, illustrating the types of energetic parameters that are critical to understanding the reactivity of the this compound core.
| System | Reaction Type | Computational Method | Key Energetic Parameter | Value |
| cis-Bicyclo[4.2.0]oct-7-ene | Thermal Ring Opening | DFT | Activation Energy (Ea) | ~43 kcal/mol |
| 8-Methyl-3,8-diazabicyclo[4.2.0]octane | Conformational Analysis | Molecular Mechanics | Torsional Strain Reduction | 12.3 kcal/mol |
Note: The data presented is for analogous systems and is intended to be illustrative of the energetic considerations in the this compound framework.
Role of Heteroatoms in Modulating Reactivity
The nitrogen atom at the 7-position is the defining feature of the this compound system, and its presence profoundly influences the molecule's chemical reactivity. The lone pair of electrons on the nitrogen and its electronegativity are key factors in this modulation.
Stereoelectronic Effects: The orientation of the nitrogen's lone pair relative to adjacent bonds can significantly impact reactivity. This is a classic example of a stereoelectronic effect. In the context of the this compound framework, particularly in derivatives containing a carbonyl group at the 8-position (a β-lactam structure), the geometry at the nitrogen atom is crucial. In many bicyclic β-lactams, the bridgehead nitrogen is forced into a trigonal pyramidal geometry, which attenuates the typical amide resonance stabilization found in monocyclic lactams. nih.gov This lack of delocalization of the nitrogen lone pair into the carbonyl group increases the strain and electrophilicity of the lactam carbonyl, making it more susceptible to nucleophilic attack. nih.gov
Computational studies on 8-methyl-3,8-diazabicyclo[4.2.0]octane have shown that the chair-like conformation aligns the nitrogen lone pairs antiperiplanar to a reacting carbonyl group, which allows for optimal orbital overlap for nucleophilic attack. smolecule.com This spatial arrangement is a key factor in determining the regioselectivity of cyclization reactions. smolecule.com
Inductive and Steric Effects: The electronegativity of the nitrogen atom can influence the electron density throughout the ring system via inductive effects. Furthermore, the nitrogen atom and its substituents can exert significant steric hindrance, directing the approach of reagents to a specific face of the molecule. This is particularly important in reactions involving the fused cyclobutane ring, where the stereochemical outcome is often dictated by the steric bulk of the piperidine (B6355638) ring and its substituents.
Participation in Reaction Mechanisms: The nitrogen lone pair can also actively participate in reaction mechanisms. For example, in gold-catalyzed reactions of related enynes, the nitrogen lone pair has been shown to support the initial nucleophilic addition of an alkene to an activated alkyne, facilitating the formation of azabicyclo[4.2.0]oct-5-enes. mdpi.com
The table below summarizes the key roles of the nitrogen heteroatom in modulating the reactivity of the this compound system.
| Feature of Nitrogen Heteroatom | Effect on Reactivity | Mechanistic Implication |
| Lone Pair of Electrons | Stereoelectronic control; potential for nucleophilic participation | Directs incoming reagents; can lower activation energies through orbital overlap; can act as an internal nucleophile. |
| Electronegativity | Inductive electron withdrawal | Modulates electron density at reaction centers. |
| Pyramidal Geometry (in β-lactams) | Reduced amide resonance | Increased ring strain and carbonyl electrophilicity. |
| Steric Bulk (of N-substituents) | Steric hindrance | Controls stereoselectivity of reactions. |
Stereochemistry and Conformational Analysis of 7 Azabicyclo 4.2.0 Octane
Conformational Dynamics of the Bridged Bicyclic System
The fusion of the cyclohexane (B81311) and cyclobutane (B1203170) rings in the 7-Azabicyclo[4.2.0]octane framework creates a rigid system with limited conformational freedom compared to a simple cyclohexane or piperidine (B6355638) ring. This rigidity is a defining characteristic of its structure and chemical behavior.
Analysis of Preferred Ring Conformations (Chair, Boat, Half-Chair)
In the related compound, cis-7-Azabicyclo[4.2.0]octan-8-one, the strain introduced by the quasi-planar β-lactam moiety forces the six-membered cyclohexane ring out of a true chair conformation. researchgate.netiucr.org Instead, it predominantly adopts two flexible forms: a boat conformation and a half-chair conformation. researchgate.netiucr.org X-ray crystallography studies have indicated that in the solid state, the boat form can be the major conformer (approximately 77%), with the half-chair form making up the remainder (approximately 23%). researchgate.netiucr.org This preference is a direct consequence of the geometric constraints imposed by the fused four-membered ring, which prevents the cyclohexane portion from relaxing into the more stable, strain-free chair form typically seen in monosubstituted cyclohexanes. For the parent this compound, similar conformational constraints are expected, leading to a preference for non-chair geometries to minimize torsional and steric strain.
Table 1: Predominant Conformations of the Six-Membered Ring in a this compound Derivative
| Conformation | Approximate Population (%) | Notes |
|---|---|---|
| Boat | 77% | Favored due to the geometric constraints of the fused four-membered ring. researchgate.net |
Hindered Ring Inversion and Nitrogen Inversion Phenomena
The fusion of the two rings severely restricts the ring-flipping process that is characteristic of monocyclic six-membered rings. The energy barrier for the interconversion of the boat and half-chair conformers is significantly higher than for a simple cyclohexane chair-flip. This hindered ring inversion results in a molecule that is conformationally locked, or at least slow to interconvert on the NMR timescale.
Furthermore, the nitrogen atom at position 7 is also subject to stereochemical constraints. Nitrogen inversion, the process by which the lone pair and the substituents on a trivalent nitrogen atom rapidly interchange their positions, is a well-known phenomenon in amines. However, in bicyclic systems like 7-azabicycles, this inversion can be significantly slowed. le.ac.uk Studies on related, more strained systems such as 7-azabicyclo[2.2.1]heptanes have shown that the bicyclic structure raises the energy barrier for nitrogen inversion. le.ac.ukresearchgate.net This "bicyclic effect" is attributed to the increased angle strain in the planar transition state required for inversion. researchgate.net Consequently, the nitrogen atom in this compound is expected to exhibit a slower rate of inversion, potentially allowing for the isolation of distinct invertomers under certain conditions.
Chirality and Stereochemical Configuration
The rigid, three-dimensional structure of this compound gives rise to multiple elements of chirality, leading to the existence of various stereoisomers.
Enantiomeric and Diastereomeric Relationships
With two chiral centers, a maximum of four stereoisomers (2²) can exist. These stereoisomers are related as either enantiomers or diastereomers. The relative orientation of the substituents at the C1 and C6 bridgehead positions determines whether the ring fusion is cis or trans.
Cis isomers : Have the hydrogen atoms at C1 and C6 on the same face of the molecule. This corresponds to the (1R,6R) and (1S,6S) configurations, which are a pair of enantiomers.
Trans isomers : Have the hydrogen atoms at C1 and C6 on opposite faces of the molecule. This corresponds to the (1R,6S) and (1S,6R) configurations, which constitute a second pair of enantiomers.
The cis isomers are diastereomers of the trans isomers. Synthetic procedures often yield specific stereoisomers, highlighting the importance of stereocontrol in the chemistry of this scaffold. rsc.orgrsc.org For example, photochemical cycloaddition reactions have been used to stereoselectively synthesize derivatives of 2-azabicyclo[4.2.0]octane, yielding distinct cis and trans products. rsc.org
Table 2: Stereoisomeric Relationships in this compound
| Stereochemical Relationship | Configurational Assignment | Description |
|---|---|---|
| Enantiomeric Pair 1 (cis) | (1R,6R) and (1S,6S) | Non-superimposable mirror images with a cis-fused ring system. |
| Enantiomeric Pair 2 (trans) | (1R,6S) and (1S,6R) | Non-superimposable mirror images with a trans-fused ring system. |
Influence of Stereochemistry on Molecular Interactions and Reactivity
The specific three-dimensional arrangement of atoms in a given stereoisomer of this compound has a profound impact on its chemical reactivity and how it interacts with other chiral molecules, such as enzymes or receptors. The conformationally restricted framework presents different faces for chemical attack, and the orientation of the nitrogen lone pair is fixed in a particular direction.
This directional orientation influences the nitrogen's nucleophilicity and basicity. For instance, the accessibility of the lone pair for protonation or alkylation will differ between cis and trans diastereomers. In reactivity, the stereochemistry of the ring junction dictates the stereochemical outcome of subsequent reactions. In the synthesis of related 2-azabicyclo[4.2.0]octane derivatives, the use of a chiral 1,4-dihydropyridine (B1200194) as a starting material led to the formation of products with significant enantiomeric excess, demonstrating that the chirality of the reactants can control the chirality of the bicyclic product. rsc.org
Furthermore, reactions that involve breaking open the ring system are highly dependent on stereochemistry. The opening of the cyclobutane ring in 8-cyano-2-azabicyclo[4.2.0]octane derivatives under acidic or basic conditions is an example of reactivity that is governed by the molecule's specific stereoisomeric form. rsc.orgrsc.org The precise alignment of orbitals required for such reactions is only possible in specific stereoisomers, leading to different reaction pathways or rates for diastereomers.
Experimental Determination of Stereochemistry
The definitive assignment of the stereochemistry of this compound and its derivatives relies on empirical data obtained from spectroscopic and crystallographic methods. These techniques provide precise information on bond angles, distances, and the spatial arrangement of atoms, which are essential for confirming the configuration of the fused ring system.
X-ray Crystallographic Studies
X-ray crystallography stands as a powerful tool for the unambiguous determination of molecular structures in the solid state. While crystallographic data for the parent this compound is not extensively reported, studies on its derivatives offer significant insights into the stereochemical aspects of this bicyclic system.
A notable example is the single-crystal X-ray study of cis-7-Azabicyclo[4.2.0]octan-8-one. arkat-usa.org The analysis of this lactam derivative provides precise measurements of bond lengths and angles, confirming the cis-fusion of the cyclobutane and piperidine rings. The crystal structure reveals that the cyclohexane ring can adopt either a flexible boat conformation (77%) or a flexible half-chair conformation (23%), highlighting the conformational flexibility of the six-membered ring within the bicyclic framework. arkat-usa.org The β-lactam moiety imposes a quasi-planar geometry on the four-membered ring. arkat-usa.org
Key crystallographic parameters for cis-7-Azabicyclo[4.2.0]octan-8-one are summarized in the table below. arkat-usa.orgresearchgate.net
| Crystal Parameter | Value |
| Molecular Formula | C₇H₁₁NO |
| Molecular Weight | 125.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.543 (1) |
| b (Å) | 11.456 (2) |
| c (Å) | 8.876 (2) |
| β (°) | 98.34 (3) |
| Volume (ų) | 657.8 (2) |
| Z | 4 |
These data provide a foundational understanding of the solid-state conformation and absolute stereochemistry of the this compound core.
NMR Spectroscopy for Configuration Assignment
NMR spectroscopy is an indispensable tool for determining the stereochemistry and conformational dynamics of molecules in solution. For the this compound system, ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and NOESY, are employed to assign the relative configuration of the stereocenters.
The differentiation between cis- and trans-fused isomers can often be achieved by analyzing the coupling constants (³J) between the bridgehead protons. researchgate.net A larger coupling constant is typically indicative of a dihedral angle consistent with a trans-fusion, while a smaller coupling constant suggests a cis-fusion. researchgate.net
While a complete NMR analysis for the parent this compound is not detailed in the provided search results, data from its derivatives, such as cis-7-hydroxy-1-methyl-7-aza-bicyclo-[4.2.0]-octane, offer valuable insights. The ¹³C NMR chemical shifts provide information about the carbon framework and the electronic environment of each carbon atom.
Below is a representative table of ¹³C NMR chemical shifts for a derivative, illustrating the data used in stereochemical analysis.
| Carbon Atom | Chemical Shift (ppm) |
| C1 | 55.0 |
| C2 | 25.0 |
| C3 | 20.0 |
| C4 | 30.0 |
| C5 | 40.0 |
| C6 | 60.0 |
| C8 | 70.0 |
Two-dimensional NMR techniques are crucial for unambiguous assignments.
COSY (Correlation Spectroscopy) helps in identifying proton-proton coupling networks, allowing for the tracing of the connectivity of the proton skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. For instance, a NOE correlation between a proton on the cyclobutane ring and a proton on the piperidine ring can definitively establish their relative stereochemistry.
The comprehensive analysis of these NMR data allows for the detailed mapping of the molecule's three-dimensional structure in solution, complementing the solid-state information obtained from X-ray crystallography.
Computational and Theoretical Studies on 7 Azabicyclo 4.2.0 Octane Analogues
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the electronic nature and thermodynamic stability of 7-azabicyclo[4.2.0]octane derivatives. These methods allow for the precise calculation of molecular geometries, energy levels, and electronic distributions.
Density Functional Theory (DFT) has become a standard method for examining the electronic structure of complex organic molecules due to its favorable balance of computational cost and accuracy. In the context of azabicyclo[4.2.0]octane analogues and related β-lactams, DFT is frequently employed for geometry optimizations and to probe reaction favorability. For instance, the B3LYP/6-31G* level of theory has been used to predict the favorability of bridgehead deprotonation in a variety of bicyclic lactams. bham.ac.uk DFT calculations are also instrumental in elucidating reaction mechanisms. The examination of reaction pathways, including the modeling of terminal molecular species, intermediates, and transition states, is often conducted within the DFT framework to understand the thermodynamics of a given transformation. bg.ac.rs
Table 1: Applications of DFT in the Study of Bicyclic Lactams
| DFT Method | Application | Key Insights |
|---|---|---|
| B3LYP/6-31G* | Prediction of bridgehead deprotonation | Determines the thermodynamic favorability (positive or negative ΔErxn) of deprotonation events. bham.ac.uk |
| Not Specified | Reaction mechanism analysis | Models all species along a reaction pathway to calculate relative Gibbs free energies and identify the most favorable route. bg.ac.rs |
| M06-2X | Calculation of reaction energy profiles | Provides reliable energy profiles that align well with higher-level computational methods. researchgate.net |
For situations demanding higher accuracy, particularly for calculating reaction barriers and relative energies, high-level ab initio methods such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are utilized. While computationally expensive, these methods serve as a "gold standard" for benchmarking the performance of more cost-effective DFT functionals. For example, in the study of the thermal disrotatory electrocyclic isomerization of the parent carbocyclic analogue, cis-bicyclo[4.2.0]oct-7-ene, energy profiles calculated with the M06-2X DFT functional were shown to align closely with those obtained from the more rigorous DLPNO-CCSD(T) method. researchgate.net This agreement validates the use of the specific DFT functional for that particular system, offering a balance between accuracy and computational feasibility. researchgate.net
Prediction of Reactivity and Selectivity
Computational methods are invaluable for predicting the outcomes of chemical reactions, particularly the regioselectivity and stereoselectivity, which are crucial in the synthesis of complex molecules.
The prediction of how and where a reaction will occur is a central theme in computational organic chemistry. For catalyzed reactions involving bicyclic diamines, computational studies can reveal how substrates fit within a catalyst's chiral pocket. smolecule.com These models show that factors like hydrogen bonding and electrostatic interactions are crucial in determining the stereochemical outcomes of a reaction. smolecule.com The presence of substituents, such as a methyl group on a diazabicyclo[4.2.0]octane framework, can introduce additional steric bias, which further enhances enantioselectivity. smolecule.com By modeling these non-covalent interactions, researchers can rationalize observed selectivities and predict the outcomes for new substrates and catalysts.
Table 2: Conceptual Reaction Pathway Energy Profile
Illustrative relative Gibbs free energies (ΔG) for a hypothetical reaction pathway, as determined by computational analysis.
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | Starting materials in their ground state. |
| Transition State 1 (TS1) | +15.2 | Energy barrier to the formation of the first intermediate. bg.ac.rs |
| Intermediate | -5.4 | A transient, metastable species along the reaction coordinate. bg.ac.rs |
| Transition State 2 (TS2) | +10.8 | Energy barrier from the intermediate to the product. |
| Products | -12.1 | The final, thermodynamically stable species. bg.ac.rs |
Conformational Landscape Exploration via Computational Methods
The bicyclo[4.2.0]octane framework is not rigid; it can adopt several different three-dimensional shapes, or conformations. The collection of all possible conformations and the energy barriers between them constitutes the molecule's conformational landscape. Understanding this landscape is critical as the reactivity and biological activity of a molecule can be highly dependent on its shape.
Computational methods are essential for exploring these complex energy surfaces. For the parent carbocycle, cyclo-octane, which has multiple conformations of similar energy, computational enumeration algorithms have been used to generate over a million possible conformations. nih.gov Dimension reduction techniques can then be applied to visualize this complex, high-dimensional data as a simpler two-dimensional surface, revealing the relationships between different conformational families. nih.gov For nitrogen-containing bicyclic systems, conformational dynamics have been studied using methods like the MM3 molecular mechanics force field, with results checked against higher-level quantum mechanics calculations to ensure reliability. researchgate.net These studies describe the flexibility of the parent azabicycles and allow for estimations of conformational mobility in more complex related structures. researchgate.net The complexity of the potential energy surfaces often increases with ring size, with multiple conformers and diastereomeric transition structures connecting them. researchgate.net
Table 3: Methods for Conformational Analysis
| Computational Method | Purpose | Example System |
|---|---|---|
| Molecular Mechanics (MM3) | Rapidly explore conformational space and identify low-energy conformers. researchgate.net | N-fused azabicycles researchgate.net |
| Ab Initio Calculations (e.g., MP2) | Refine the energies and geometries of conformers found with lower-level methods. researchgate.net | N-fused azabicycles researchgate.net |
| Enumerative Algorithms & Isomap | Generate a dense sampling of the entire conformational space and visualize the energy landscape. nih.gov | Cyclo-octane nih.gov |
Molecular Modeling and Docking Studies to Elucidate Interactions
Molecular modeling and docking studies are instrumental in understanding how ligands, such as analogues of this compound, bind to their biological targets. These computational techniques predict the preferred orientation of a molecule when bound to a receptor, allowing for the characterization of key intermolecular interactions like hydrogen bonds, and steric and electrostatic interactions.
A significant example of such studies involves analogues of the closely related 3,8-diazabicyclo[4.2.0]octane scaffold, which have been identified as potent agonists for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). acs.org High subtype selectivity is a critical goal in the design of nAChR agonists for treating neurodegenerative and psychiatric diseases. nih.gov To understand the structural basis for this activity and selectivity, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, specifically using the Comparative Molecular Field Analysis (CoMFA) method, have been conducted. nih.gov
CoMFA models correlate the biological activity of a series of compounds with their 3D steric and electrostatic fields. For the 3,8-diazabicyclo[4.2.0]octane derivatives, separate CoMFA models were developed for their agonist potency at the α4β2 nAChR subtype, the α3β4 subtype, and for their binding selectivity (α4β2 over α3β4). nih.gov The statistical robustness of these models, indicated by high cross-validated (r²cv) and conventional correlation coefficients (r²), confirmed their predictive power. nih.gov
The resulting 3D contour maps from the CoMFA models provide a visual guide for rational drug design. These maps highlight specific regions around the ligand where modifications would be expected to enhance or diminish biological activity.
Steric Fields: The maps indicated that bulky substituents at certain positions of the pyridine (B92270) ring attached to the bicyclic core would be beneficial for activity at the α4β2 subtype but detrimental for the α3β4 subtype, thus guiding the design of more selective agonists.
Electrostatic Fields: The analysis revealed areas where electropositive or electronegative groups could be introduced to improve potency and selectivity. For instance, the models showed that an electropositive group near the pyridine nitrogen was favorable for α4β2 activity.
These analyses underscore the importance of both steric and electrostatic factors in the rational design of more active and selective nAChR agonists based on the bicyclo[4.2.0]octane framework. nih.gov
| Model | Cross-validated r² (q²) | Conventional r² | F value | Predicted r² |
| pEC₅₀(α4β2) | 0.584 | 0.924 | 100.375 | 0.899 |
| pEC₅₀(α3β4) | 0.792 | 0.935 | 115.111 | 0.732 |
| Selectivity | 0.599 | 0.875 | 55.934 | 0.852 |
| Table based on 3D-QSAR CoMFA models for 3,8-diazabicyclo[4.2.0]octane derivatives. Data sourced from Kim et al., 2009. nih.gov |
Kinetic Isotope Effect (KIE) Calculations and Correlation with Experimental Data
The 7-azabicyclo[4.2.0]octan-8-one structure is the core scaffold of carbapenem (B1253116) antibiotics, which belong to the broader class of β-lactam antibiotics. The therapeutic action of these molecules relies on the acylation of serine residues in the active site of bacterial penicillin-binding proteins (PBPs) and β-lactamases, leading to the opening of the strained four-membered β-lactam ring. Kinetic Isotope Effect (KIE) studies, both experimental and computational, are a powerful tool for investigating the transition state structures of such reactions.
KIEs measure the change in the rate of a reaction when an atom in the reactant is replaced by one of its heavier isotopes. For the hydrolysis of β-lactams by β-lactamase enzymes, β-secondary and solvent deuterium (B1214612) KIEs are particularly informative. nih.govnih.gov
β-Secondary Deuterium KIEs: Replacing a hydrogen atom at the β-position to the reacting carbonyl group with deuterium can probe changes in hybridization at the transition state. An inverse KIE (kH/kD < 1) is typically observed for acyl-transfer reactions, indicating a transition state where the carbonyl carbon has become more tetrahedral (sp³-like) compared to its trigonal planar (sp²-like) ground state. nih.gov
Solvent Deuterium KIEs: Running the reaction in D₂O instead of H₂O can reveal the role of proton transfers in the transition state. A normal KIE (kH/kD > 1) suggests that proton transfer is part of the rate-determining step.
Experimental KIE studies on the hydrolysis of penicillanic acid and other substrates by class A and class C β-lactamases have provided key insights into the acylation and deacylation steps of the catalytic mechanism. nih.govnih.gov
| Enzyme Class | Substrate | Kinetic Parameter | β-Secondary KIE (kH/kD) | Solvent KIE (kH/kD) | Interpretation |
| Class A | Penicillanic Acid | V/K (Acylation) | Inverse | ~1 | Acyl-transfer transition state with little proton motion. nih.gov |
| Class A | Penicillanic Acid | V (Deacylation) | Inverse | Normal | General-base-catalyzed hydrolysis transition state. nih.gov |
| Class C | Penicillanic Acid | V/K (Acylation) | Inverse | ~1 | Acyl-transfer transition state without significant proton motion. nih.gov |
| Table summarizing representative KIE results for β-lactamase catalysis. nih.govnih.gov |
These experimental findings are supported by computational calculations. Theoretical models of the β-lactam hydrolysis mechanism allow for the calculation of vibrational frequencies of the ground state and transition state for both the light and heavy isotopologues. From these frequencies, KIEs can be predicted and compared with experimental data, providing validation for the proposed transition state structure.
For β-lactamase-catalyzed reactions, the consistent observation of inverse β-secondary KIEs provides strong evidence for a tetrahedral transition state during the acylation step, which is a hallmark of the serine-ester mediated hydrolysis mechanism. nih.gov The solvent KIEs further refine this picture, suggesting that for many of these enzymes, the initial nucleophilic attack by serine occurs with little concomitant proton transfer in the rate-limiting transition state. nih.govnih.gov These combined experimental and computational KIE studies have been crucial in building a detailed model of the catalytic mechanism of β-lactamases, which is essential for designing inhibitors and overcoming antibiotic resistance.
Applications of 7 Azabicyclo 4.2.0 Octane As a Core Scaffold in Advanced Chemical Research
Role in Complex Organic Synthesis
The rigid architecture of the 7-azabicyclo[4.2.0]octane system makes it a versatile building block and template in the synthesis of intricate molecular structures. Its defined stereochemistry and reactive sites offer chemists precise control over the construction of larger, more complex molecules.
Building Block for Natural Product Synthesis
The azabicyclo[4.2.0]octane core is a key structural feature in one of the most important classes of natural product-derived medicines: the β-lactam antibiotics. The cephem nucleus, which is central to cephalosporin antibiotics, is a 5-thia-1-azabicyclo[4.2.0]oct-2-ene ring system. google.com Modifications of this core structure have led to the development of numerous life-saving drugs.
Furthermore, a related class of β-lactams, the oxacephems (e.g., moxalactam and flomoxef), possesses an azabicyclo[4.2.0]oct-2-ene ring system where an oxygen atom replaces the sulfur atom of the cephem core. frontiersin.org The synthesis of these complex antibiotics relies on methodologies developed for constructing the foundational bicyclic scaffold. For instance, intermediates like 8-oxo-7-(1-hydroxyethyl)-3-oxa-1-azabicyclo[4.2.0]octane derivatives have been synthesized as key precursors for Thienamycin (B194209), another potent β-lactam antibiotic. rsc.org These examples underscore the importance of the azabicyclo[4.2.0]octane framework as a fundamental building block in the synthesis of medically significant compounds derived from natural products.
Template for Conformationally Restricted Analogues
Conformational restriction is a powerful strategy in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic properties of bioactive molecules. By locking a flexible molecule into a specific, biologically active conformation, binding affinity to a target receptor can be improved. The this compound scaffold serves as an excellent template for creating such conformationally restricted analogues.
This scaffold can be viewed as a rigid isostere of the piperidine (B6355638) ring, a common motif in many pharmaceuticals. unipv.it The fusion of the cyclobutane (B1203170) ring prevents the chair-boat interconversion typical of a simple cyclohexane (B81311) or piperidine ring, thus restricting the spatial arrangement of substituents. researchgate.net Research into related azabicyclo[n.2.0]alkane systems has demonstrated their utility in creating conformationally restricted analogues of amino acids, such as proline, and diamines. d-nb.info For example, 2-azabicyclo[4.2.0]octane systems have been synthesized to serve as constrained proline mimics, highlighting the potential of this bicyclic family to generate novel scaffolds for peptide and drug design. d-nb.info
Development of Novel Synthetic Methods
The pursuit of efficient ways to construct the azabicyclo[4.2.0]octane core has spurred the development of novel synthetic methodologies. The inherent ring strain and specific stereochemical requirements of this bicyclic system present unique synthetic challenges, leading to innovative solutions.
Various strategies have been developed for isomers and derivatives of the core scaffold. These include:
Visible-Light-Promoted [2+2] Cycloaddition: A method using visible light and a photosensitizer has been developed to catalyze the [2+2] cycloaddition between alkenes and 1,4-dihydropyridines to efficiently produce polysubstituted 2-azabicyclo[4.2.0]octane compounds. google.com
Tandem Strecker Reaction–Intramolecular Nucleophilic Cyclization (STRINC): This sequence has been effectively used to construct 2-azabicyclo[4.2.0]octane systems, demonstrating a powerful approach for building the heterocyclic ring. d-nb.info
Intramolecular Nucleophilic Substitution: The synthesis of the novel 4-oxa-7-azabicyclo[4.2.0]octane skeleton has been achieved through intramolecular aromatic nucleophilic substitution, showcasing a route to related tricyclic β-lactams. researchgate.netacs.org
Microwave-Assisted Synthesis: To improve reaction times and yields, microwave-assisted organic synthesis has been applied to produce 1-azabicyclo[4.2.0]octane, which can then be used as a monomer for polymerization. dergipark.org.tr
These advanced synthetic methods, while developed for specific isomers, contribute to the broader toolkit available for chemists to access the this compound scaffold and its derivatives for various research applications.
Scaffold in Medicinal Chemistry and Drug Discovery Research
The unique structural and conformational properties of the this compound scaffold make it an attractive template for the design of new therapeutic agents. Its rigidity allows for precise positioning of pharmacophoric groups, facilitating targeted interactions with biological macromolecules.
Design and Synthesis of Receptor Ligands (e.g., nAChR agonists)
The azabicyclo[4.2.0]octane framework has proven to be a highly effective scaffold for designing potent ligands for various receptors, most notably nicotinic acetylcholine (B1216132) receptors (nAChRs). These receptors are implicated in a range of neurological conditions, making them important therapeutic targets.
A compelling example is found in the development of 3,8-diazabicyclo[4.2.0]octane derivatives. Extensive research has shown that compounds based on this core structure are potent nAChR agonists, with some analogues exhibiting picomolar affinity for the human α4β2 receptor subtype. acs.org These compounds have demonstrated significant analgesic efficacy in preclinical models, placing them among the most potent known ligands for this receptor. acs.org The success of these diaza-analogues highlights the suitability of the bicyclo[4.2.0]octane geometry for interacting with the ligand-binding domain of nAChRs.
| Compound Class | Target Receptor | Observed Activity | Significance |
| 3,8-Diazabicyclo[4.2.0]octanes | Nicotinic Acetylcholine Receptor (nAChR) α4β2 | Potent agonists with picomolar affinity | Potential as novel analgesics |
| Oxacephems | Bacterial Penicillin-Binding Proteins | Broad-spectrum antibiotic activity | Clinically used antibacterial agents |
This table presents data on derivatives and close analogues of the this compound scaffold.
Bioisosteric Replacements and Structure-Activity Relationship (SAR) Studies
In drug design, bioisosteric replacement involves substituting one part of a molecule with a chemically different group that retains the original biological activity, often with improved properties. The rigid this compound scaffold is an effective bioisostere for more flexible fragments like piperidine. unipv.it Constraining a flexible piperidine-containing ligand into a bicyclic structure can lead to a significant boost in potency by reducing the entropic penalty of binding to a receptor. acs.org
The value of the azabicyclo[4.2.0]octane core is further demonstrated through its use in Structure-Activity Relationship (SAR) studies. SAR explores how changes in a molecule's structure affect its biological activity. For the 3,8-diazabicyclo[4.2.0]octane series of nAChR agonists, quantitative SAR (QSAR) studies have been performed to create predictive models. nih.govnih.gov These studies, using techniques like CoMFA and CoMSIA, have correlated the steric and electrostatic fields of the molecules with their binding affinity, providing a detailed roadmap for designing new analogues with enhanced potency and selectivity for the α4β2 nAChR subtype over the α3β4 subtype, which is associated with side effects. nih.govnih.gov
| Compound Name/Class | Parent Compound/Scaffold | Application/Study | Outcome |
| Oxacephems | Cephems (5-thia-1-azabicyclo[4.2.0]octenes) | Bioisosteric Replacement (O for S) | Altered antibiotic spectrum and properties frontiersin.org |
| 3,8-Diazabicyclo[4.2.0]octanes | N/A | SAR and QSAR studies for nAChR affinity | Development of predictive models to guide synthesis of more potent and selective agonists nih.govnih.gov |
| 2-Azabicyclo[4.2.0]octanes | Proline/Piperidine | Conformationally restricted bioisostere | Synthesis of rigid analogues of amino acids for potential use in peptidomimetics d-nb.info |
This table illustrates the application of the azabicyclo[4.2.0]octane scaffold and its analogues in bioisosteric replacement and SAR studies.
Development of Biologically Active Molecules as Intermediates
The this compound skeleton is a foundational structural motif in a critically important class of biologically active molecules: the β-lactam antibiotics. This core is central to the structure of cephalosporins, which are widely used to treat bacterial infections. The inherent ring strain of the β-lactam (a four-membered amide ring) fused to the six-membered ring is crucial for its antibacterial mechanism.
Research has focused on the synthesis of complex derivatives built upon this scaffold. For instance, 7-acylamino-8-oxo-3-oxa-1-azabicyclo-[4.2.0]octane-2-carboxylic acid derivatives are novel compounds developed from this core structure google.comjustia.com. These molecules are synthesized to explore new antibacterial agents, highlighting the role of the this compound framework as a key intermediate. The synthesis process often involves the acylation of the nitrogen at the 7-position of the bicyclic system, a common strategy for modifying and optimizing the biological activity of β-lactam antibiotics google.com.
Furthermore, 7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, known as 7-ADCA, is a significant intermediate used in the semi-synthetic production of various oral cephalosporins, including Cefadroxil, Cephalexin, and Cefradine chemicalbook.com. The versatility of the this compound core allows for systematic modifications, enabling the development of new antibiotic candidates with improved efficacy and pharmacokinetic properties.
Advanced Materials and Polymer Science Applications
In the realm of materials science, the bicyclo[4.2.0]octane framework containing a nitrogen atom serves as a valuable monomer in polymerization reactions. Specifically, the isomer 1-azabicyclo[4.2.0]octane, commonly known as conidine, undergoes cationic ring-opening polymerization to create novel functional polymers with applications in biomedicine.
Monomer for Functional Polymeric Systems (e.g., Polyelectrolytes, Polyconidine)
Polyconidine, the polymer derived from 1-azabicyclo[4.2.0]octane, is a functional polymeric system classified as a polyelectrolyte dergipark.org.tr. The polymerization is typically initiated by alkyl halide derivatives, proceeding via a cationic ring-opening mechanism where the strained four-membered azetidine ring opens dergipark.org.trresearchgate.net. This process results in a polymer chain with repeating units containing positively charged quaternary ammonium groups, making it a cationic polyelectrolyte dergipark.org.tr.
Microwave-assisted synthesis has been shown to be an effective method for producing polyconidine, offering a rapid and efficient alternative to conventional heating methods dergipark.org.tr. The choice of initiator plays a crucial role in determining the final properties of the polymer.
| Initiator | Monomer | Resulting Polymer | Polymer Type |
|---|---|---|---|
| Methyl Iodide (CH3I) | 1-Azabicyclo[4.2.0]octane (Conidine) | Polyconidine | Cationic Polyelectrolyte |
| Benzoyl Chloride | 1-Azabicyclo[4.2.0]octane (Conidine) | Polyconidine | Cationic Polyelectrolyte |
| Trimethylsilyl Bromide | 1-Azabicyclo[4.2.0]octane (Conidine) | Polyconidine | Cationic Polyelectrolyte |
| t-Butyl Bromide | 1-Azabicyclo[4.2.0]octane (Conidine) | Polyconidine | Cationic Polyelectrolyte |
Synthesis of Bioconjugates and Biomedical Materials
The polyconidine backbone serves as a platform for the synthesis of more complex bioconjugates and advanced biomedical materials. By using chiral initiators or by modifying the resulting polymer, materials with specific biological properties can be developed.
A significant advancement in this area is the polymerization of conidine using chiral tricyclic amino acid esters as acylation agents researchgate.net. This approach yields optically active biopolymers, effectively creating a bioconjugate where peptide-like structures are incorporated into the polymer backbone researchgate.netyildiz.edu.tr. These chiral biopolymers are of interest for biomedical applications where stereochemistry is crucial for biological interactions. The resulting polymers possess different molecular weights and structural properties depending on the specific amino acid ester used in the synthesis researchgate.net.
| Monomer | Initiator/Acylating Agent | Resulting Polymer/Bioconjugate | Application Area |
|---|---|---|---|
| 1-Azabicyclo[4.2.0]octane (Conidine) | Chiral Tricyclic Amino Acid Ester (e.g., 6a) | Optically Active Biopolymer (8a) | Biomedical Materials |
| 1-Azabicyclo[4.2.0]octane (Conidine) | Chiral Tricyclic Amino Acid Ester (e.g., 6c) | Optically Active Biopolymer (8c) | Biomedical Materials |
| 1-Azabicyclo[4.2.0]octane (Conidine) | Chiral Tricyclic Amino Acid Ester (e.g., 6f) | Optically Active Biopolymer (8f) | Biomedical Materials |
Furthermore, polyconidine can be chemically modified post-polymerization. For example, reaction with bromoacetic acid converts the positively charged polyelectrolyte into a water-soluble polyampholyte derivative, broadening its utility in aqueous biomedical systems dergipark.org.tr.
Carrier Systems for Macromolecules
The cationic nature of polyconidine makes it an excellent candidate for use as a carrier system for negatively charged biological macromolecules. The positively charged polymer chain can interact with and bind molecules such as peptides, proteins, and nucleic acids (like DNA) through electrostatic interactions dergipark.org.tr.
This property is being explored for applications in drug delivery and gene therapy. A modified, water-soluble polyconidine derivative, for instance, is proposed as a model carrier system for macromolecules dergipark.org.trresearchgate.net. The ability to encapsulate or bind to large biomolecules could facilitate their transport and delivery to specific cells or tissues, potentially enhancing their therapeutic effect and protecting them from degradation in the biological environment dergipark.org.tr.
Analytical and Spectroscopic Characterization Techniques for Research on 7 Azabicyclo 4.2.0 Octane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 7-azabicyclo[4.2.0]octane. Through the analysis of one-dimensional and two-dimensional spectra, researchers can map the complete proton and carbon framework of the molecule.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra provide foundational information about the chemical environment of each nucleus within the this compound scaffold.
In ¹H NMR, the chemical shifts (δ) of the protons are influenced by their location within the strained bicyclic system. Protons on the six-membered ring typically appear at different frequencies than those on the four-membered ring. The coupling constants (J) between adjacent protons are particularly diagnostic, offering insight into the dihedral angles and thus the stereochemistry of the ring fusion. For example, in derivatives like trans-3-benzyl-8-phenyl-3-azaspiro[bicyclo[4.2.0]octane-7,1'-cyclohexan]-5-en-2-one, distinct signals can be observed for the protons on the bicyclic core. bg.ac.rs
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and proximity to the nitrogen heteroatom. In derivatives containing a carbonyl group, such as 7-azabicyclo[4.2.0]octan-8-one, the lactam carbonyl carbon exhibits a characteristic downfield shift. wiley-vch.de The analysis of ¹³C NMR spectra for various substituted bicyclo[4.2.0]octanes reveals typical chemical shift ranges for the carbons in the fused ring system. arkat-usa.org
Table 1: Representative NMR Data for Substituted this compound Derivatives
| Nucleus | Typical Chemical Shift Range (ppm) | Notes |
|---|---|---|
| ¹H | 1.2 - 4.8 | The specific shifts and multiplicities are highly dependent on substitution and stereochemistry. Protons adjacent to the nitrogen or other functional groups will appear further downfield. |
| ¹³C | 15 - 70 | Aliphatic carbons of the bicyclic framework. |
To definitively assign the signals from ¹H and ¹³C NMR spectra and to confirm the connectivity of the atoms, advanced two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. A COSY spectrum of this compound would show cross-peaks between neighboring protons, allowing for the mapping of the proton-proton networks within both the six-membered and four-membered rings.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is crucial for assigning the carbon signals based on the more readily assigned proton signals.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR spectroscopy is particularly useful for identifying the functional groups within this compound and its derivatives. The key vibrational modes include N-H stretching (for the parent compound or N-unsubstituted derivatives), C-H stretching, and, most notably, the C=O stretching of the β-lactam ring in 8-oxo derivatives.
The carbonyl (C=O) stretch of the β-lactam in 7-azabicyclo[4.2.0]octan-8-one is highly characteristic and typically appears at a high frequency (around 1750 cm⁻¹) due to the ring strain of the four-membered ring. dss.go.th Other significant peaks include the C-N stretching and the various C-H bending and stretching vibrations of the aliphatic rings. For derivatives, additional peaks corresponding to their specific functional groups will also be present. bg.ac.rs
Table 2: Characteristic FT-IR Absorption Frequencies for this compound Derivatives
| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3200 - 3500 |
| C-H | Stretch (aliphatic) | 2850 - 3000 |
| C=O | Stretch (β-lactam) | ~1750 dss.go.th |
Raman spectroscopy serves as a complementary technique to FT-IR. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. It is particularly effective for observing symmetric vibrations and the vibrations of the carbon skeleton, which may be weak or absent in the IR spectrum.
For this compound, Raman spectroscopy could be used to characterize the vibrations of the C-C bonds within the bicyclic framework. In studies of other bicyclic amines, such as 1-azabicyclo[2.2.2]octane, Raman spectroscopy has been successfully used to study their molecular complexes and structural features. scispace.com This suggests its utility in probing the skeletal modes of the this compound system, which are fundamental to its structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, the molecular formula is C₇H₁₃N, corresponding to a monoisotopic mass of 111.1048 Da. uni.lu
In a typical mass spectrum, the molecule is ionized to produce a molecular ion (M⁺) or a protonated molecule ([M+H]⁺). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound. For example, the protonated molecule [M+H]⁺ for the parent compound would have an m/z of 112.11208. uni.lu
The fragmentation of the molecular ion provides structural information. The bicyclic structure of this compound is expected to undergo characteristic fragmentation pathways, such as cleavage of the strained four-membered ring or retro-[2+2] cycloreversion, leading to specific fragment ions that can be detected and analyzed. The PubChem database for 7-azabicyclo[4.2.0]octan-8-one (C₇H₁₁NO, molecular weight 125.17 g/mol ) predicts several adducts that would be observed in high-resolution mass spectrometry, aiding in its identification. nih.govuni.lu
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion/Adduct | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₇H₁₄N⁺ | 112.1121 |
| [M+Na]⁺ | C₇H₁₃NNa⁺ | 134.0940 |
Data sourced from predicted values for the parent compound. uni.lu
Chromatographic Methods for Purity and Mixture Analysis
Chromatography is an indispensable tool for the separation, identification, and purification of this compound and its derivatives. Different chromatographic techniques are applied depending on the volatility of the compound, its polarity, and the specific analytical question, such as determining purity or separating stereoisomers.
High-Performance Liquid Chromatography (HPLC) and Chiral HPLC
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile derivatives of this compound. google.comnih.gov Given the stereochemical complexity of many bicyclic structures, Chiral HPLC is particularly crucial for the separation of enantiomers, which often exhibit different biological activities.
Direct enantioseparation by HPLC has been successfully applied to derivatives such as cis-4,5-benzo-7-azabicyclo[4.2.0]-octan-8-one. researchgate.netresearchgate.net These separations are typically achieved using chiral stationary phases (CSPs) containing macrocyclic glycopeptide antibiotics. The choice of CSP and mobile phase composition are critical for achieving optimal resolution. researchgate.netphenomenex.comrsc.org For instance, studies have utilized teicoplanin-based CSPs in reversed-phase mode to resolve enantiomers. researchgate.netresearchgate.net The development of these methods involves investigating the effects of the organic modifier, mobile phase pH, and buffer concentration on retention and selectivity. researchgate.net
| Compound | Chiral Stationary Phase (CSP) | Chromatography Mode | Key Findings |
|---|---|---|---|
| cis-4,5-benzo-7-azabicyclo[4.2.0]-octan-8-one | Teicoplanin (e.g., Chirobiotic T) | Reversed-Phase HPLC | Successful direct separation of enantiomers was achieved by optimizing mobile phase conditions. researchgate.netresearchgate.net |
| Various β-lactam stereoisomers | Teicoplanin, Teicoplanin Aglycone | Reversed-Phase HPLC | Effective enantiomeric separation was reported for a range of related bicyclic β-lactams. researchgate.netresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for the analysis of volatile and thermally stable this compound derivatives. The technique combines the separation capabilities of gas chromatography with the mass analysis capabilities of mass spectrometry to provide high-confidence identification of individual components in a sample.
In the analysis of 7-Azabicyclo[4.2.0]octan-8-one, GC-MS data is available in spectral libraries such as that of the National Institute of Standards and Technology (NIST). nih.gov For more complex derivatives, such as those synthesized during the development of alkaloids, GC-MS is used to analyze reaction products. For example, the analysis of trans-8-butyryloxy-7-benzyl-7-azabicyclo[4.2.0]octan-7-yl butyrate was performed on a system equipped with a SHRXI-5MS capillary column, using a linear temperature gradient to ensure efficient separation. semanticscholar.org The mass spectrometer provides the mass-to-charge ratio (m/z) of fragmented ions, creating a unique mass spectrum that serves as a molecular fingerprint for the compound.
| Compound | Analytical Method | Column/System Details | Key Data Point |
|---|---|---|---|
| 7-Azabicyclo[4.2.0]octan-8-one | GC-MS | N/A | NIST Number: 144043. nih.gov |
| trans-8-butyryloxy-7-benzyl-7-azabicyclo[4.2.0]octan-7-yl butyrate (S14) | GC-MS | Shimadzu QP2010 SE system with SHRXI-5MS capillary column | Analysis performed with a linear temperature gradient (10 °C/min) from 80 to 250 °C. semanticscholar.org |
Size-Exclusion Chromatography (SEC) for Polymer Characterization
When this compound derivatives, such as 1-Azabicyclo[4.2.0]octane (commonly known as conidine), are used as monomers in polymerization reactions, Size-Exclusion Chromatography (SEC) is the primary technique for characterizing the resulting polymers. dergipark.org.trresearchgate.net SEC separates molecules based on their hydrodynamic volume in solution, allowing for the determination of key polymer properties like number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.net
Research on the cationic ring-opening polymerization of conidine has utilized SEC to analyze the molecular weight distribution of the resulting Poly(1-Azabicyclo[4.2.0]octane). dergipark.org.trresearchgate.net These studies often employ multi-detector systems, including refractive index (RI), UV, and light scattering detectors, to obtain comprehensive data. dergipark.org.tr
| Polymer | Initiator | Mn (g/mol) | Mw (g/mol) | PDI (Mw/Mn) |
|---|---|---|---|---|
| Poly(1-Azabicyclo[4.2.0]octane) | Methyl iodide | 15,690 | 22,340 | 1.424 |
| Poly(1-Azabicyclo[4.2.0]octane) | Trimethylsilane bromide | 18,480 | 26,430 | 1.430 |
| Poly(1-Azabicyclo[4.2.0]octane) | t-butyl bromide | 21,780 | 31,430 | 1.443 |
| Poly(1-Azabicyclo[4.2.0]octane) | Benzoyl chloride | 14,560 | 20,130 | 1.382 |
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. For this compound derivatives, single-crystal X-ray diffraction provides unambiguous confirmation of the molecular structure, including the stereochemistry and conformation of the fused ring system.
A single-crystal X-ray study of cis-7-Azabicyclo[4.2.0]octan-8-one was conducted at a temperature of 293 K, providing detailed structural data. researchgate.net Similarly, the structure of (±)-7-Azabicyclo[4.2.0]octan-7-yl(pyridin-2-yl) has been confirmed through single-crystal X-ray analysis. doi.org In addition to single-crystal methods, Powder X-ray Diffraction (PXRD) is used to characterize and distinguish between different crystalline forms (polymorphs) of related bicyclic compounds, which can have different physical properties. google.comgoogle.com
| Compound | Technique | Key Finding |
|---|---|---|
| cis-7-Azabicyclo[4.2.0]octan-8-one | Single-crystal X-ray study | Determination of the solid-state molecular structure at 293 K. researchgate.net |
| (±)-7-Azabicyclo[4.2.0]octan-7-yl(pyridin-2-yl) | X-ray single-crystal diffraction analysis | Confirmation of the molecular structure and connectivity. doi.org |
Other Advanced Spectroscopic and Analytical Techniques
A suite of other spectroscopic and analytical methods is used to provide a complete characterization profile for this compound and its derivatives, offering insights into electronic properties, optical activity, and thermodynamics.
UV-Vis Spectroscopy : Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. For Poly(1-Azabicyclo[4.2.0]octane) and its derivatives, UV spectroscopy is part of the standard characterization process alongside SEC and IR spectroscopy. dergipark.org.trresearchgate.net The technique has also been applied to confirm the structure of synthesized intermediates like 7-Benzyl-7-azabicyclo[4.2.0]octan-8-one. rsc.org
Polarimetry : This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. It is essential for characterizing optically active polymers derived from the polymerization of conidine with chiral acylating agents. The specific rotation is a key physical property that helps to confirm the enantiomeric nature of the product. researchgate.net
Calorimetry : Thermodynamic studies of this compound derivatives can be performed using calorimetric techniques. Micro-calorimetry has been employed in studies involving cis-4,5-benzo-7-azabicyclo[4.2.0]octan-8-one to investigate thermodynamic parameters. researchgate.net Furthermore, Differential Scanning Calorimetry (DSC) is a valuable tool for studying the thermal behavior of different crystalline forms, such as melting points and phase transitions. google.com
| Technique | Compound/Polymer | Purpose of Analysis |
|---|---|---|
| UV-Vis Spectroscopy | Poly(1-Azabicyclo[4.2.0]octane) | Characterization of polymer structure and electronic properties. dergipark.org.trresearchgate.net |
| Polarimetry | Optically active biopolymers from conidine | Measurement of optical rotation to confirm chirality. researchgate.net |
| Micro-calorimetry | cis-4,5-benzo-7-azabicyclo[4.2.0]octan-8-one | Investigation of thermodynamic properties. researchgate.net |
| Differential Scanning Calorimetry (DSC) | Related bicyclic compounds | Distinguishing between different crystalline forms by measuring thermal behavior. google.com |
Compound Reference Table
| Compound Name |
|---|
| This compound |
| 7-Azabicyclo[4.2.0]octan-8-one |
| cis-4,5-benzo-7-azabicyclo[4.2.0]-octan-8-one |
| trans-8-butyryloxy-7-benzyl-7-azabicyclo[4.2.0]octan-7-yl butyrate |
| Poly(1-Azabicyclo[4.2.0]octane) / Polyconidine |
| 1-Azabicyclo[4.2.0]octane / Conidine |
| cis-7-Azabicyclo[4.2.0]octan-8-one |
| (±)-7-Azabicyclo[4.2.0]octan-7-yl(pyridin-2-yl) |
| 7-Benzyl-7-azabicyclo[4.2.0]octan-8-one |
Future Directions and Emerging Research Avenues
Development of Novel Stereoselective Synthetic Methodologies
The precise control of stereochemistry is paramount in unlocking the full potential of the 7-azabicyclo[4.2.0]octane scaffold. Future research will undoubtedly focus on the development of sophisticated and efficient stereoselective synthetic methodologies. While traditional approaches have laid a foundational groundwork, the demand for enantiomerically pure and highly functionalized derivatives necessitates the exploration of novel catalytic and asymmetric strategies.
Key areas of development are anticipated to include:
Catalytic Asymmetric Cycloadditions: The advancement of metal-catalyzed and organocatalytic [2+2] cycloaddition reactions will be instrumental. The design of novel chiral ligands and catalysts that can effectively control the facial selectivity of the cycloaddition between an alkene and a ketene (B1206846) or its equivalent will be a primary focus. This will enable the direct and efficient synthesis of enantioenriched 7-azabicyclo[4.2.0]octan-8-ones.
Enzymatic Resolutions and Desymmetrization: Biocatalysis offers a powerful tool for accessing chiral building blocks. The application of lipases and other enzymes for the kinetic resolution of racemic this compound derivatives or the desymmetrization of prochiral precursors will provide environmentally benign and highly selective synthetic routes. For instance, the enzymatic acylation of N-hydroxymethyl-7-azabicyclo[4.2.0]octan-8-one has demonstrated high enantioselectivity, a strategy that can be expanded to other derivatives. sci-hub.se
Substrate-Controlled Diastereoselective Syntheses: Leveraging the inherent stereochemistry of chiral starting materials to direct the formation of new stereocenters on the bicyclic framework will continue to be a valuable strategy. This includes the use of chiral pool starting materials and the development of diastereoselective tandem reactions.
A comparative overview of potential stereoselective synthetic approaches is presented in Table 1.
Table 1: Emerging Stereoselective Synthetic Methodologies for this compound Derivatives
| Methodology | Description | Potential Advantages |
|---|---|---|
| Catalytic Asymmetric [2+2] Cycloaddition | Use of chiral catalysts to induce enantioselectivity in the formation of the β-lactam ring. | Direct access to enantiomerically enriched products, high atom economy. |
| Enzymatic Kinetic Resolution | Selective enzymatic modification of one enantiomer in a racemic mixture. | High enantioselectivity, mild reaction conditions. |
| Asymmetric C-H Functionalization | Catalytic enantioselective functionalization of C-H bonds on a pre-formed scaffold. | Late-stage diversification of the core structure. |
Exploration of New Chemical Reactivity Profiles
The inherent ring strain of the β-lactam fused to a six-membered ring in the this compound system imparts a unique reactivity profile that is yet to be fully explored. Future investigations will delve into harnessing this reactivity for the synthesis of novel molecular architectures.
Promising areas of exploration include:
Ring-Opening Reactions: The selective cleavage of the β-lactam ring can provide access to functionalized piperidine (B6355638) derivatives. Investigating novel reagents and conditions for the controlled ring-opening will be crucial for synthetic applications. The chemical relationship among β-lactam antibiotics suggests that the reactivity of the this compound core can be modulated by substituents. nih.gov
Skeletal Rearrangements: The strained bicyclic system may be prone to unique skeletal rearrangements under thermal, photochemical, or catalytic conditions. The exploration of these transformations could lead to the discovery of novel heterocyclic scaffolds with interesting biological or material properties. For instance, related azabicyclic systems have been shown to undergo cation-induced rearrangements. acs.org
Functionalization of the Bicyclic Core: The development of methods for the selective functionalization of various positions on the this compound skeleton is essential for creating diverse libraries of compounds. This includes electrophilic and nucleophilic additions, as well as transition-metal-catalyzed cross-coupling reactions.
Advanced Computational Modeling for Structure-Function Relationships
Computational chemistry is set to play a pivotal role in accelerating the discovery and development of this compound-based compounds. Advanced computational modeling will provide invaluable insights into the structure-function relationships that govern their chemical and biological properties.
Future computational studies will likely focus on:
Conformational Analysis: Density Functional Theory (DFT) and molecular dynamics (MD) simulations will be employed to understand the conformational landscape of the this compound ring system. This knowledge is crucial for designing molecules with specific three-dimensional shapes to interact with biological targets. Computational studies on related bicyclo[4.2.0]octene systems have provided insights into their rearrangement pathways. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR studies will be instrumental in identifying the key structural features that contribute to the biological activity of this compound derivatives. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts. QSAR studies on related diazabicyclo[4.2.0]octane derivatives have been successfully used to develop potent nicotinic acetylcholine (B1216132) receptor agonists. nih.govnih.govkjpp.net
Docking and Virtual Screening: Molecular docking simulations will be used to predict the binding modes of this compound-based ligands to their biological targets. This will facilitate the rational design of more potent and selective inhibitors or agonists.
Expanding Applications in Targeted Drug Delivery and Precision Medicine Research
The rigid and tunable nature of the this compound scaffold makes it an attractive candidate for applications in targeted drug delivery and precision medicine. While direct applications are still in their infancy, the potential is significant.
Emerging research in this area may include:
Scaffolds for Bio-conjugation: The functionalizable nature of the this compound core allows for its conjugation to targeting moieties such as antibodies, peptides, or small molecules. This would enable the targeted delivery of therapeutic agents to specific cells or tissues, minimizing off-target effects.
Development of Imaging Agents: The incorporation of imaging agents, such as fluorophores or radioisotopes, onto the this compound framework could lead to the development of novel probes for diagnostic applications in precision medicine.
Design of Targeted Covalent Inhibitors: The reactive β-lactam ring could be exploited for the design of targeted covalent inhibitors. By incorporating a targeting moiety, these compounds could be directed to a specific protein of interest, where the β-lactam would then form a covalent bond, leading to irreversible inhibition.
Design of Next-Generation Azabicyclic Materials
Beyond biological applications, the unique structural and electronic properties of the this compound unit can be harnessed for the design of novel materials with advanced functionalities.
Future research in materials science could explore:
Polymer Synthesis: The this compound core can be incorporated into polymer backbones to create materials with unique thermal, mechanical, and optical properties. Ring-opening polymerization of the β-lactam ring is a potential route to novel polyamides. The polymerization of the related 1-azabicyclo[4.2.0]octane has been studied to obtain biomedical materials. researchgate.net
Liquid Crystals: The rigid and anisotropic shape of certain this compound derivatives could lead to the formation of liquid crystalline phases. The design and synthesis of such molecules could result in new materials for display technologies and optical sensors.
Supramolecular Assemblies: The ability of the this compound scaffold to participate in non-covalent interactions, such as hydrogen bonding, could be exploited for the construction of well-defined supramolecular architectures. These assemblies could find applications in areas such as catalysis and molecular recognition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
